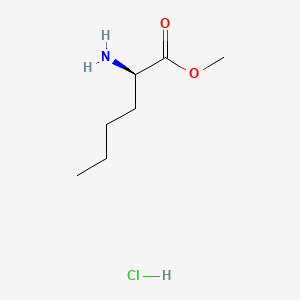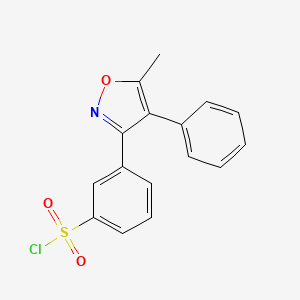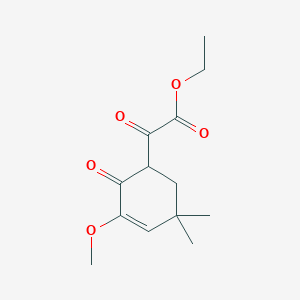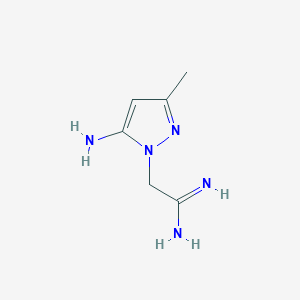
D-正亮氨酸甲酯盐酸盐
描述
D-Norleucine methyl ester hydrochloride is a compound with the CAS Number: 60687-33-4 and a molecular weight of 181.66 . It is structurally similar to methionine, but does not contain sulfur . It is commonly used as an internal standard .
Synthesis Analysis
The synthesis of D-Norleucine methyl ester hydrochloride has been examined. It arises via the action of 2-isopropylmalate synthase on α-ketobutyrate . The incorporation of Nle into peptides reflects the imperfect selectivity of the associated aminoacyl-tRNA synthetase .Molecular Structure Analysis
The molecular formula of D-Norleucine methyl ester hydrochloride is C7H15NO2·HCl . The InChI code is 1S/C7H15NO2.ClH/c1-3-4-5-6 (8)7 (9)10-2;/h6H,3-5,8H2,1-2H3;1H/t6-;/m1./s1 .Physical And Chemical Properties Analysis
D-Norleucine methyl ester hydrochloride is a white to off-white powder . It has a melting point of 138 - 140 °C .科学研究应用
神经递质研究
D-正亮氨酸甲酯盐酸盐在神经科学领域用作神经递质类似物。它在各种分析中用作内标,以了解神经递质通路和功能。 该化合物有助于阐明神经递质释放、摄取和受体相互作用的机制,这对开发神经系统疾病的治疗方法至关重要 .
肽合成
在肽合成中,H-D-Nle-OMe.HCl 用作构建块,用于将非标准氨基酸掺入肽中。 这在创建具有改良特性的肽方面特别有用,这些肽用于治疗应用,例如增加稳定性或改变生物活性 .
蛋白质组学
研究人员在蛋白质组学中使用 D-正亮氨酸甲酯盐酸盐来研究蛋白质表达和相互作用。 它可以作为蛋氨酸的模拟物,允许蛋白质的选择性标记和鉴定,这对于理解蛋白质功能和细胞内的相互作用网络至关重要 .
酶动力学
该化合物用于酶动力学研究与氨基酸底物相互作用的酶的特异性和机制。 通过用 H-D-Nle-OMe.HCl 代替天然氨基酸,研究人员可以深入了解各种酶的活性位点和催化机制 .
药物发现
在药物发现中,D-正亮氨酸甲酯盐酸盐用于开发具有潜在治疗效果的新型化合物。 将其掺入药物候选药物可以改变药代动力学和药效学特性,从而导致发现具有改进疗效和安全性特征的新药 .
化学生物学
化学生物学家使用 H-D-Nle-OMe.HCl 来研究和操纵生物系统。 该化合物可用于化学修饰蛋白质或肽,从而能够探索生物通路和开发新的生化工具 .
安全和危害
作用机制
Target of Action
D-Norleucine methyl ester hydrochloride is primarily used as an internal standard . .
Mode of Action
As a neurotransmitter, it may interact with various receptors or enzymes in the nervous system .
Action Environment
The action, efficacy, and stability of D-Norleucine methyl ester hydrochloride can be influenced by various environmental factors. For instance, it should be stored in a well-ventilated place and the container should be kept tightly closed . It’s also recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to use it only outdoors or in a well-ventilated area .
生化分析
Biochemical Properties
D-Norleucine methyl ester hydrochloride plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. As a neurotransmitter, it is involved in the modulation of synaptic transmission. The compound’s interactions with enzymes and proteins are crucial for its function as an internal standard in biochemical assays . These interactions often involve binding to specific active sites on enzymes or proteins, influencing their activity and stability.
Cellular Effects
D-Norleucine methyl ester hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the activity of neurotransmitter receptors, leading to changes in cell signaling pathways. Additionally, it can alter gene expression patterns, impacting cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of D-Norleucine methyl ester hydrochloride involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. These interactions can lead to changes in gene expression and subsequent cellular responses. The binding of D-Norleucine methyl ester hydrochloride to enzymes or receptors can modulate their activity, resulting in various biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Norleucine methyl ester hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Over time, D-Norleucine methyl ester hydrochloride may degrade, leading to changes in its biochemical activity. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of D-Norleucine methyl ester hydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At high doses, D-Norleucine methyl ester hydrochloride can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Transport and Distribution
Within cells and tissues, D-Norleucine methyl ester hydrochloride is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can influence its activity and function. Studying the transport and distribution of D-Norleucine methyl ester hydrochloride provides insights into its cellular effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of D-Norleucine methyl ester hydrochloride is an important aspect of its biochemical activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall function within the cell. Understanding the subcellular localization of D-Norleucine methyl ester hydrochloride is essential for comprehending its role in cellular processes .
属性
IUPAC Name |
methyl (2R)-2-aminohexanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-4-5-6(8)7(9)10-2;/h6H,3-5,8H2,1-2H3;1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMOVZRXLNVNBI-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80724070 | |
| Record name | Methyl D-norleucinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60687-33-4 | |
| Record name | Methyl D-norleucinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![{2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol](/img/structure/B1465988.png)


![5-(4-Chloro-phenyl)-2,4-dimethyl-3,4-dihydro-2H-[1,2,4]triazole-3-thiol](/img/structure/B1465994.png)





